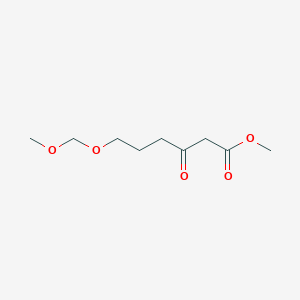
Methyl 6-(methoxymethoxy)-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(methoxymethoxy)-3-oxohexanoate is an organic compound with a complex structure that includes a methoxymethoxy group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethoxy)-3-oxohexanoate typically involves the esterification of 6-(methoxymethoxy)-3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methoxymethoxy)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(methoxymethoxy)-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(methoxymethoxy)-3-oxohexanoate involves its reactivity with various chemical reagents. The methoxymethoxy group can act as a protecting group, while the keto group can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxynicotinate: Similar in structure but with a different functional group arrangement.
6-Methoxymellein: A dihydroisocoumarin with a methoxy group, found in carrots and responsible for bitterness.
Uniqueness
Methyl 6-(methoxymethoxy)-3-oxohexanoate is unique due to its combination of a methoxymethoxy group and a keto group, which provides distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
112496-95-4 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-(methoxymethoxy)-3-oxohexanoate |
InChI |
InChI=1S/C9H16O5/c1-12-7-14-5-3-4-8(10)6-9(11)13-2/h3-7H2,1-2H3 |
InChI Key |
ZMKIVFKFWIROPK-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















